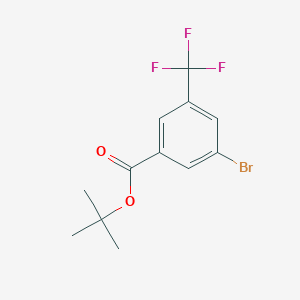

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate

Description

tert-Butyl 3-bromo-5-(trifluoromethyl)benzoate is a halogenated aromatic ester characterized by a tert-butyl ester group, a bromine substituent at the 3-position, and a trifluoromethyl (CF₃) group at the 5-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom. The CF₃ group enhances electron-withdrawing effects, influencing the compound's electronic properties and stability .

Properties

IUPAC Name |

tert-butyl 3-bromo-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)7-4-8(12(14,15)16)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXIEAYUTFPKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate typically involves the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

3-bromo-5-(trifluoromethyl)benzoic acid+tert-butyl alcoholacid catalysttert-butyl 3-bromo-5-(trifluoromethyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate serves as a valuable intermediate in the synthesis of more complex organic molecules. The trifluoromethyl group enhances the compound's electronic properties, making it a preferred building block for various chemical reactions, including nucleophilic substitutions and coupling reactions. Its stability under different reaction conditions allows chemists to explore a wide range of synthetic pathways.

2. Reaction Pathways

The compound can undergo several types of reactions:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, allowing for the introduction of various functional groups.

- Reduction Reactions : The trifluoromethyl group can be transformed into other functional groups under specific conditions, expanding its utility in synthetic organic chemistry.

Biological Research

1. Medicinal Chemistry

In the field of medicinal chemistry, tert-butyl 3-bromo-5-(trifluoromethyl)benzoate has been studied for its potential biological activities. Its structure allows it to interact with various biological targets:

- Enzyme Modulation : The compound has shown potential in modulating enzyme activity, which is crucial in drug development.

- Anticancer Activity : Research indicates that it may exhibit cytotoxic effects on cancer cell lines, promoting apoptosis and affecting cell cycle progression.

2. Anti-inflammatory and Antimicrobial Properties

Studies have suggested that compounds containing trifluoromethyl groups can possess anti-inflammatory properties. Additionally, derivatives of this compound have demonstrated antimicrobial activity against various pathogens, indicating its potential as a lead compound for new therapeutic agents.

Industrial Applications

1. Agrochemicals and Polymers

In industry, tert-butyl 3-bromo-5-(trifluoromethyl)benzoate is utilized in the production of agrochemicals and polymers. The stability imparted by the trifluoromethyl group makes it suitable for formulating products that require durability and resistance to degradation.

2. Chemical Intermediates

The compound is also used as an intermediate in the manufacture of specialty chemicals and solvents, contributing to various industrial processes.

1. Anticancer Activity Study

A study published in a peer-reviewed journal demonstrated that tert-butyl 3-bromo-5-(trifluoromethyl)benzoate exhibited significant cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis through specific signaling pathways.

2. Anti-inflammatory Effects Investigation

Another investigation assessed related compounds' anti-inflammatory properties using animal models. Results indicated that treatment with trifluoromethyl-containing benzoates led to a notable reduction in inflammatory markers.

3. Antimicrobial Efficacy Research

In vitro studies revealed that derivatives containing the trifluoromethyl group effectively inhibited bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism by which tert-butyl 3-bromo-5-(trifluoromethyl)benzoate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Substitution Pattern and Electronic Effects

- Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0) Key Difference: Methyl ester instead of tert-butyl. Impact: The methyl ester offers lower steric bulk and higher susceptibility to hydrolysis compared to the tert-butyl group. This makes it less stable under acidic conditions but more reactive in ester cleavage reactions . Synthetic Utility: Preferred in reactions requiring mild ester deprotection. Commercially available (e.g., Santa Cruz Biotechnology) .

tert-Butyl 4-bromo-2-fluorobenzoate (CAS 889858-12-2)

- tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate (CAS 2484888-82-4) Key Differences: Additional chlorine at 3-position and fluorine at 2-position. Predicted boiling point (326.8°C) and density (1.479 g/cm³) suggest higher thermal stability compared to non-chlorinated analogs .

Ester Group Variations

- Ethyl 5-bromo-2-fluorobenzoate (CAS 955887-09-9)

Functional Group Modifications

- 3-Cyano-5-(trifluoromethyl)benzoate (3ia) Key Difference: Cyano (CN) group replaces bromine. Impact: The CN group enhances electron-withdrawing effects, making the ring more electrophilic. This compound is synthesized via palladium-catalyzed cyanation, demonstrating the versatility of bromine as a leaving group in the parent compound .

- tert-Butyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate (CAS 1131587-56-8) Key Differences: Amino group at 2-position and iodine at 5-position. Impact: Iodine’s larger atomic radius facilitates nucleophilic substitutions. The amino group introduces nucleophilicity, expanding applications in peptide coupling or heterocycle synthesis .

Biological Activity

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate (CAS No. 1237535-81-7) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H12BrF3O2

- Molecular Weight : 325.1217 g/mol

- Purity : Typically >98%

The presence of the trifluoromethyl group is particularly noteworthy, as it enhances lipophilicity and can influence the binding affinity to biological targets.

Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate exhibits several mechanisms of action relevant to its biological activity:

- Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding. This is particularly relevant in studies involving enzyme kinetics.

- Protein-Ligand Interactions : The structural features allow for specific interactions with proteins, which can be exploited in drug design.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives that may possess distinct biological activities.

Enzyme Inhibition Studies

Research has shown that tert-butyl 3-bromo-5-(trifluoromethyl)benzoate can inhibit certain enzymes effectively. For instance, studies involving CTX-M enzymes revealed that this compound participates in π-stacking interactions and hydrogen bonding, enhancing its binding affinity .

Table 1: Binding Affinities of Tert-butyl 3-bromo-5-(trifluoromethyl)benzoate

Case Studies

- Inhibition of CTX-M Enzymes : A study demonstrated that tert-butyl 3-bromo-5-(trifluoromethyl)benzoate effectively inhibited CTX-M enzymes through specific interactions within the active site, showcasing its potential as a lead compound for antibiotic development .

- Pharmacokinetic Studies : In vivo studies have indicated that derivatives of this compound maintain low cytotoxicity while exhibiting potent biological activity, making them suitable candidates for further drug development .

Synthesis and Derivatives

The synthesis of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate typically involves:

- Starting Materials : 2-bromo-5-(trifluoromethyl)benzoic acid.

- Reagents : Tert-butyl alcohol in the presence of acid catalysts.

This synthetic pathway allows for modifications that can lead to new derivatives with enhanced biological properties .

Q & A

Q. What are the common synthetic routes and reagents for preparing tert-butyl 3-bromo-5-(trifluoromethyl)benzoate?

The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include bromination, trifluoromethylation, and esterification using tert-butyl groups. Reagents such as tert-butyl chloroformate or di-tert-butyl dicarbonate are employed for ester protection. Controlled conditions (e.g., inert atmosphere, optimized temperature) are critical to minimize side reactions like hydrolysis or unwanted substitutions .

Q. Which analytical techniques are standard for characterizing tert-butyl 3-bromo-5-(trifluoromethyl)benzoate?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are primary methods. NMR confirms substituent positions and purity, while HRMS validates molecular weight. Additional techniques like Infrared (IR) spectroscopy and X-ray crystallography may resolve structural ambiguities .

Q. What is the role of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate in drug development?

This compound serves as a versatile intermediate in synthesizing bioactive molecules, particularly in modifying pharmacokinetic properties (e.g., lipophilicity, metabolic stability). Its bromine and trifluoromethyl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura) to generate libraries for screening against therapeutic targets .

Q. What protocols ensure safe handling and storage of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate?

Store under inert conditions (argon or nitrogen) at 2–8°C to prevent ester hydrolysis. Use moisture-resistant containers and avoid exposure to strong acids/bases. Safety Data Sheets (SDS) recommend PPE (gloves, goggles) due to potential irritancy .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate?

Yield optimization involves catalyst screening (e.g., Pd catalysts for cross-coupling), solvent selection (polar aprotic solvents like DMF), and temperature control. Kinetic studies using in-situ monitoring (e.g., FTIR) help identify intermediates and adjust reaction timelines. Purification via column chromatography or recrystallization improves final purity .

Q. What reaction mechanisms explain the electrophilic substitution patterns in this compound?

The bromine atom undergoes electrophilic aromatic substitution (EAS) at the meta position due to the electron-withdrawing trifluoromethyl group. Density Functional Theory (DFT) calculations can model charge distribution and predict regioselectivity, validated by experimental NMR data .

Q. How do substituent variations impact the reactivity of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate?

Comparative studies with analogs (e.g., chloro or methoxy substituents) reveal that electron-withdrawing groups enhance electrophilic reactivity but reduce nucleophilic attack. Steric effects from tert-butyl esters influence coupling efficiency in cross-coupling reactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Cross-validate with alternative techniques like 2D NMR (COSY, HSQC) or X-ray crystallography. Contradictions may arise from impurities, tautomerism, or solvent interactions. Reference databases (e.g., NIST Chemistry WebBook) provide benchmark spectra for comparison .

Q. What methodologies identify biological targets interacting with tert-butyl 3-bromo-5-(trifluoromethyl)benzoate?

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) quantify binding affinities with enzymes/receptors. Computational docking (e.g., AutoDock) predicts interaction sites, followed by mutagenesis studies to validate functional residues .

Q. How do structural analogs of this compound compare in biological activity and synthetic utility?

Analogs with varied substituents (e.g., methyl instead of tert-butyl) show differences in solubility and metabolic stability. Structure-Activity Relationship (SAR) studies highlight the trifluoromethyl group’s role in enhancing target selectivity. Synthetic routes for analogs may require modified protecting groups or catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.